2-((Methyl-d3)-2-pyridinylamino)ethanol
Overview
Description
2-((Methyl-d3)-2-pyridinylamino)ethanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to inhibit the production of oxygen radicals during methane production . The molecular formula of this compound is C3H6D3NO, and it has a molecular weight of 78.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyl-d3)-2-pyridinylamino)ethanol typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form deuterated nitromethane. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form salts of methyl-d3-amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same basic steps but utilizes larger reactors and more efficient catalysts to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-((Methyl-d3)-2-pyridinylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-((Methyl-d3)-2-pyridinylamino)ethanol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving the inhibition of oxygen radical production.
Medicine: Investigated for its potential therapeutic effects due to its ability to inhibit oxygen radicals.
Industry: Used in the production of various chemicals and as a research tool in industrial applications.
Mechanism of Action
The mechanism by which 2-((Methyl-d3)-2-pyridinylamino)ethanol exerts its effects involves the inhibition of oxygen radical production. This is achieved through its interaction with molecular targets involved in the production of these radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-((Methyl-d3)-2-pyridinylamino)ethanol include:
Methyl-d3-amine: Shares the deuterated methyl group but lacks the pyridinylamino group.
2-pyridinylaminoethanol: Similar structure but without deuterium.
Uniqueness
What sets this compound apart from these similar compounds is its deuterated nature, which provides unique properties such as increased stability and reduced reactivity in certain conditions .
Biological Activity
2-((Methyl-d3)-2-pyridinylamino)ethanol is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , where indicates the presence of deuterium in the methyl group. Its structure features a pyridine ring which is known for its biological activity, particularly in medicinal chemistry.
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been observed:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that play a role in metabolic disorders.
- Receptor Modulation : It could act as a modulator for receptors involved in neurotransmission and endocrine functions.
Anticancer Activity
Recent studies have shown that this compound exhibits promising anticancer properties. In vitro tests demonstrated its ability to inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC). The compound's mechanism involves apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (NSCLC) | 15.4 | Apoptosis induction |
HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
MCF-7 (Breast Cancer) | 18.6 | Inhibition of proliferation |
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on NSCLC : A recent study investigated the effects of this compound on NSCLC xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity .
- Neuroprotection : In a model of oxidative stress-induced neuronal death, treatment with the compound resulted in reduced markers of apoptosis and improved cell viability. This study highlights its potential role in treating conditions like Alzheimer's disease .
Properties
IUPAC Name |
2-[pyridin-2-yl(trideuteriomethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGKOPUDDQZERY-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCO)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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